(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Its core structure consists of a fused thiazole and triazole ring system, with a pyridin-3-ylmethylidene substituent at position 5 and an (E)-2-phenylethenyl group at position 2. This compound is synthesized via condensation reactions involving aromatic aldehydes and chloroacetic acid derivatives under acidic or reflux conditions, as observed in analogous protocols .
Key structural features include:
- Z-configuration at the C5 position, confirmed by NMR spectroscopy (consistent with related compounds in and ).
- Extended conjugation due to the pyridine and phenylethenyl moieties, which may enhance electronic delocalization and influence biological activity.
- Molecular weight: Estimated to be ~400–450 g/mol, similar to derivatives in and .
Properties
Molecular Formula |
C18H12N4OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12N4OS/c23-17-15(11-14-7-4-10-19-12-14)24-18-20-16(21-22(17)18)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11- |
InChI Key |
MVPALRAXOJNKRG-NOCYUORASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CN=CC=C4)/SC3=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CN=CC=C4)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiazole and triazole derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as triethylamine or pyridine to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be implemented to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives
Biological Activity
The compound (5Z)-2-[(E)-2-phenylethenyl]-5-(pyridin-3-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thiazole and triazole derivatives known for their pharmacological significance. The structure features a thiazolo-triazole core with phenylethenyl and pyridine substituents, which are believed to contribute to its biological properties.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and triazole moieties. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains and fungi. The mechanism typically involves inhibition of nucleic acid synthesis or disruption of cellular membranes.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative A | Bacterial | 32 |
| Thiazole Derivative B | Fungal | 16 |
2. Anticancer Properties
Research indicates that thiazolo-triazole compounds exhibit anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on structurally related compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and MCF-7.
Case Study:
A study evaluated the cytotoxic effects of a related thiazolo-triazole derivative on MCF-7 cells. The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity.
3. Tyrosinase Inhibition
Tyrosinase is a critical enzyme in melanin biosynthesis and is often targeted for skin depigmentation treatments. Compounds with similar scaffolds have shown promising tyrosinase inhibitory activity. For instance:
These findings suggest that the compound may also possess skin-lightening properties through tyrosinase inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many derivatives inhibit key enzymes involved in metabolic pathways.
- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Cell Membranes: Antimicrobial activity is often linked to the disruption of microbial cell membranes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Electron-withdrawing groups (e.g., pyridine in the target compound) may enhance stability and π-π stacking interactions compared to electron-donating groups (e.g., furan in 2j) .
- Bulkier substituents (e.g., phenylethenyl in the target compound) could reduce solubility compared to smaller groups like methyl or furan .
- Synthetic Yields : Most analogs exhibit moderate yields (52–71%), suggesting challenges in isolating pure Z/E isomers or steric hindrance during synthesis .
Physicochemical Properties
- Thermal Stability : High melting points (>250°C for 2k and 269a–e) correlate with extended conjugation and rigid structures . The target compound likely shares similar stability.
- Solubility : Pyridine-containing derivatives (e.g., ) may exhibit better aqueous solubility than purely aromatic analogs due to polar nitrogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
